8-Bromo-4,5-dihydro-6H-benzo[f]imidazo[1,5-a][1,4]diazepin-6-one
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Overview
Description
8-Bromo-4,5-dihydro-6H-benzo[f]imidazo[1,5-a][1,4]diazepin-6-one is a heterocyclic compound that features a unique fusion of imidazole and diazepine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
The synthesis of 8-Bromo-4,5-dihydro-6H-benzo[f]imidazo[1,5-a][1,4]diazepin-6-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under specific conditionsIndustrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
8-Bromo-4,5-dihydro-6H-benzo[f]imidazo[1,5-a][1,4]diazepin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
8-Bromo-4,5-dihydro-6H-benzo[f]imidazo[1,5-a][1,4]diazepin-6-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 8-Bromo-4,5-dihydro-6H-benzo[f]imidazo[1,5-a][1,4]diazepin-6-one involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
8-Bromo-4,5-dihydro-6H-benzo[f]imidazo[1,5-a][1,4]diazepin-6-one can be compared with other similar compounds such as:
Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate: This compound has a similar core structure but with different substituents, leading to variations in its chemical and biological properties.
6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Another related compound with a different ring fusion, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and the presence of a bromine atom, which imparts distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C11H8BrN3O |
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Molecular Weight |
278.10 g/mol |
IUPAC Name |
8-bromo-4,5-dihydroimidazo[1,5-a][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C11H8BrN3O/c12-7-1-2-10-9(3-7)11(16)14-5-8-4-13-6-15(8)10/h1-4,6H,5H2,(H,14,16) |
InChI Key |
MCVMJLAKYUFVFW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=CN2C3=C(C=C(C=C3)Br)C(=O)N1 |
Origin of Product |
United States |
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